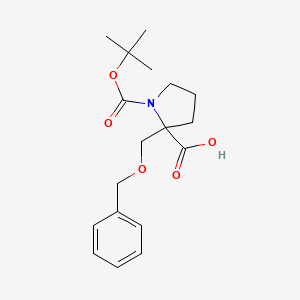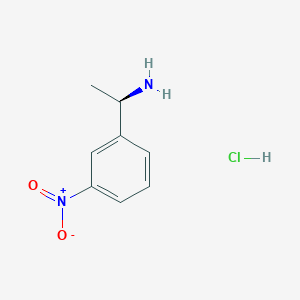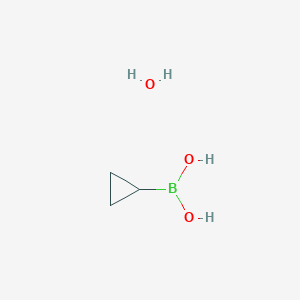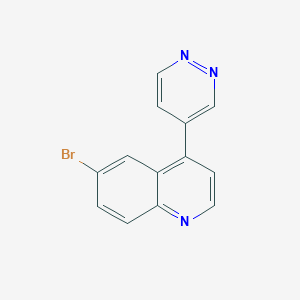
6-Bromo-4-(pyridazin-4-yl)quinoline
描述
6-Bromo-4-(pyridazin-4-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 6-position and a pyridazinyl group at the 4-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a pyridazinyl group further enhances the compound’s chemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(pyridazin-4-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-bromoquinoline and 4-chloropyridazine.
Nucleophilic Substitution: The 4-chloropyridazine undergoes a nucleophilic substitution reaction with 6-bromoquinoline in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion to the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-Bromo-4-(pyridazin-4-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The pyridazinyl group can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles are used under anhydrous conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 6-amino-4-(pyridazin-4-yl)quinoline or 6-alkoxy-4-(pyridazin-4-yl)quinoline are formed.
Oxidation Products: Quinoline N-oxides are the major products.
Reduction Products: Dihydroquinolines are obtained.
科学研究应用
6-Bromo-4-(pyridazin-4-yl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents targeting various diseases such as cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is employed in studying the biological pathways and mechanisms of action of quinoline derivatives.
Chemical Biology: It serves as a probe for investigating the interactions of quinoline-based compounds with biological macromolecules.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 6-Bromo-4-(pyridazin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, receptors, and signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the quinoline scaffold.
相似化合物的比较
Similar Compounds
- 6-Bromo-4-(piperazin-1-yl)quinoline
- 6-Bromo-4-(phenylamino)quinoline
- 6-Bromo-4-(methylthio)quinoline
Uniqueness
6-Bromo-4-(pyridazin-4-yl)quinoline is unique due to the presence of the pyridazinyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent by improving its binding affinity to biological targets and increasing its metabolic stability compared to other quinoline derivatives.
属性
IUPAC Name |
6-bromo-4-pyridazin-4-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3/c14-10-1-2-13-12(7-10)11(4-5-15-13)9-3-6-16-17-8-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUZTCWLOWWNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)C3=CN=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
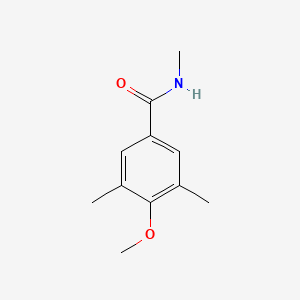
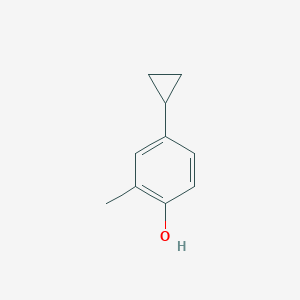

![2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid](/img/structure/B6335177.png)
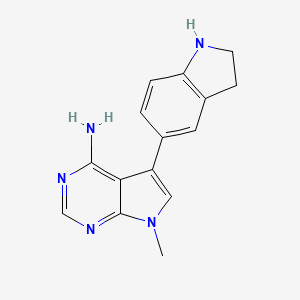
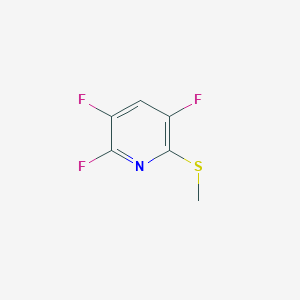
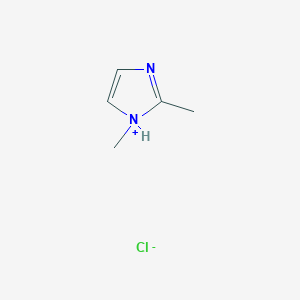
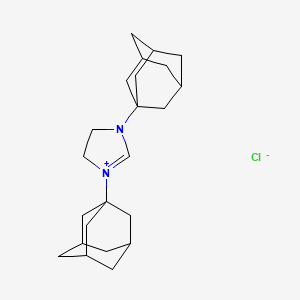
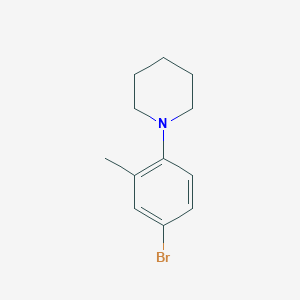
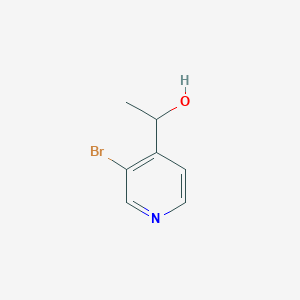
![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)
